Enzyme Inhibition Profile: CYP2A6 Interaction Differentiates 6-Hydroxymethylherniarin from Non-Hydroxymethylated Coumarins
6-Hydroxymethylherniarin exhibits a distinct interaction profile with human cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for coumarin 7-hydroxylation. In human liver microsome assays assessing inhibition of coumarin 7-hydroxylation following 30-minute preincubation, 6-Hydroxymethylherniarin demonstrated an IC50 value of 50 nM [1]. In contrast, the parent compound herniarin (7-methoxycoumarin, CAS 531-59-9) is not a potent inhibitor of this enzymatic pathway but rather serves as a CYP2A6 substrate, undergoing O-demethylation to form umbelliferone [2]. The irreversible inhibition constant (Ki) for 6-Hydroxymethylherniarin against CYP2A6 was determined to be 29.0 μM (2.90 × 10⁴ nM), as assessed by double reciprocal plot analysis of coumarin 7-hydroxylation activity following preincubation [1].
| Evidence Dimension | CYP2A6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Herniarin (7-methoxycoumarin, CAS 531-59-9): Not a potent CYP2A6 inhibitor; functions as substrate (Km ≈ 0.2-0.5 μM) [2] |
| Quantified Difference | 6-Hydroxymethylherniarin acts as a low-nanomolar inhibitor, whereas herniarin is a substrate with minimal inhibitory activity |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation; plate reader detection |
Why This Matters
This differential CYP2A6 interaction profile makes 6-Hydroxymethylherniarin a valuable tool compound for studying coumarin metabolism and for discriminating between CYP2A6 substrates and inhibitors in mechanistic enzymology studies, whereas herniarin cannot serve this dual analytical purpose.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). Affinity data for CYP2A6 inhibition by 6-(hydroxymethyl)-7-methoxycoumarin. BindingDB Entry ID 50358746. View Source
- [2] Pelkonen O, Rautio A, Raunio H, Pasanen M. CYP2A6: a human coumarin 7-hydroxylase. Toxicology. 2000;144(1-3):139-147. doi:10.1016/S0300-483X(99)00200-0 View Source
